molecular formula C17H19FN2O2 B14762702 (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide

(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide

Cat. No.: B14762702
M. Wt: 302.34 g/mol
InChI Key: XZVNPHMSKCAJKA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group, which imparts specific chemical and physical characteristics to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the appropriate benzylamine and fluorobenzyl alcohol.

    Reaction Conditions: The reaction typically involves the use of isopropyl acetate as a solvent and methanesulfonic acid as a catalyst.

    Procedure: The mixture is stirred and heated to 50°C, followed by the addition of safinamide (BaseSAF-4) and isopropyl acetate. The reaction mixture is then cooled to 25°C to induce crystallization.

    Purification: The resulting solid is filtered, washed with ethyl acetate, and dried under reduced pressure to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Safinamide: A related compound with similar structural features.

    Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.

Uniqueness

(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

(2S)-2-[[3-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-3-7-16(9-13)22-11-14-5-2-6-15(18)8-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

XZVNPHMSKCAJKA-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F

Canonical SMILES

CC(C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

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